Bezafibrate D6 (dimethyl D6)

Vue d'ensemble

Description

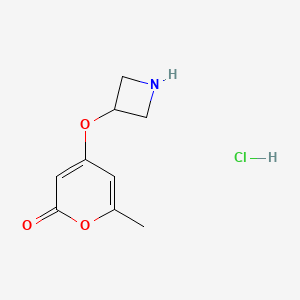

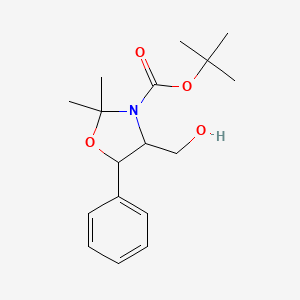

Bezafibrate D6 (dimethyl D6) is a stable isotope-labelled form of Bezafibrate . It is used as a reference material in pharmaceutical toxicology . Bezafibrate is an antilipemic agent that lowers cholesterol and triglycerides .

Molecular Structure Analysis

The molecular formula of Bezafibrate D6 (dimethyl D6) is C19 2H6 H14 Cl N O4 . Its molecular weight is 367.86 .Applications De Recherche Scientifique

1. Autophagy Induction and Metabolic Improvement in Glycogen Storage Disease

Bezafibrate has been found to induce autophagy and improve hepatic lipid metabolism in Glycogen Storage Disease Type Ia (GSD Ia). This disease is characterized by glycogen accumulation and hepatosteatosis due to a deficiency in glucose-6-phosphatase α. Bezafibrate treatment in GSD Ia models led to decreased liver triglyceride and glycogen concentrations, partially reversing the autophagy defect. It also altered fatty acid metabolism, suggesting its potential as a therapy for glycogen overload and hepatosteatosis associated with GSD Ia, with implications for non-alcoholic fatty liver disease (Waskowicz et al., 2018).

2. Anticholestatic Effects in Primary Biliary Cirrhosis

Bezafibrate has shown potential as an anticholestatic medicine for primary biliary cirrhosis (PBC) patients who do not respond sufficiently to ursodeoxycholic acid (UDCA) monotherapy. The study explored its anticholestatic mechanisms and found significant improvement in serum biliary enzymes, cholesterol, and triglyceride concentrations in patients treated with bezafibrate. It controlled target genes of PPARα and the pregnane X receptor (PXR), suggesting its dual agonist role and potent anticholestatic efficacy (Honda et al., 2013).

3. Enhancing AAV Vector-Mediated Genome Editing in Glycogen Storage Disease

Bezafibrate has been demonstrated to enhance AAV vector-mediated genome editing in Glycogen Storage Disease Type Ia (GSD Ia). It improved hepatocellular abnormalities and increased the transduction efficiency of AAV vector-mediated genome editing in the liver. The study indicates the potential of bezafibrate in enhancing gene therapy outcomes (Kang et al., 2019).

4. Metabolic Effects in Mitochondrial Disease

In mitochondrial disorders, bezafibrate has been observed to induce mitochondrial biogenesis and improve mitochondrial function in animal models. A study on patients with mitochondrial myopathy caused by the m.3243A>G MTTL1 mutation revealed that bezafibrate treatment resulted in improved cardiac function and a reduction in complex IV-deficient muscle fibers. However, it also led to an altered metabolomic signature of mitochondrial disease, raising concerns about long-term effects (Steele et al., 2020).

5. Therapeutic Potential in Huntington's Disease

Bezafibrate has been shown to improve phenotype and survival in mouse models of Huntington's disease (HD) by restoring impaired signaling pathways and enhancing mitochondrial biogenesis. It demonstrated efficacy in ameliorating both neuropathological features and disease phenotype in full-length Htt mouse models of HD, highlighting its strong therapeutic potential for treatment of HD (Chandra et al., 2016).

6. Antioxidant Effect and Association with Liver Enzymes

Bezafibrate administration in rats significantly reduced plasma thiobarbituric acid-reactive substances and positively correlated with liver peroxisome proliferator-activated receptor alpha mRNA level. These findings suggest that bezafibrate has both a hypolipidemic effect and antioxidant activity, which may be beneficial in preventing vascular complications in hyperlipidemia (Inoue et al., 1998).

Mécanisme D'action

Target of Action

Bezafibrate-d6, also known as Bezafibrate D6 (dimethyl D6), is a lipid-lowering fibrate that primarily targets Peroxisome Proliferator-Activated Receptors (PPARs). It is an agonist of PPARs, with EC50s of 50 μM, 60 μM, 20 μM for human PPARα, PPARγ and PPARδ . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

Bezafibrate-d6 interacts with its targets, the PPARs, and induces changes in the expression of genes. It is generally accepted that bezafibrate is likely an agonist of PPAR-alpha. Certain other investigations have also suggested that the substance might also elicit some effects on ppar-gamma and ppar-delta too . This interaction results in the lowering of cholesterol and triglycerides, decreasing low-density lipoproteins (LDL), and increasing high-density lipoproteins (HDL) .

Biochemical Pathways

Bezafibrate-d6 affects several biochemical pathways. It lowers elevated blood lipids (triglycerides and cholesterol). Elevated VLDL and LDL are reduced by treatment with bezafibrate, while HDL levels are increased . It has been reported to have biochemical efficacy for patients with primary biliary cirrhosis (PBC) refractory to ursodeoxycholic acid (UDCA) .

Pharmacokinetics

The pharmacokinetics of Bezafibrate-d6 involves its absorption, distribution, metabolism, and excretion (ADME). It is known that the elimination of bezafibrate is reduced in patients with renal insufficiency and dosage adjustments are necessary to prevent drug accumulation and toxic effects .

Result of Action

The molecular and cellular effects of Bezafibrate-d6’s action include the lowering of cholesterol and triglycerides, decreasing LDL, and increasing HDL . It has been shown to significantly decrease the prevalence of small, dense LDL particles, remnants, induce atherosclerotic plaque regression in the thoracic and abdominal aorta, and improve endothelial function .

Analyse Biochimique

Biochemical Properties

Bezafibrate D6 (dimethyl D6) plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors are nuclear transcription factors that regulate the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis. Bezafibrate D6 (dimethyl D6) binds to these receptors, leading to the activation of pathways that enhance lipid metabolism and reduce triglyceride levels .

Cellular Effects

Bezafibrate D6 (dimethyl D6) has profound effects on various cell types and cellular processes. It induces autophagy and improves hepatic lipid metabolism, particularly in conditions like glycogen storage disease type Ia . By activating PPARα, it enhances fatty acid oxidation and reduces lipogenesis, thereby decreasing triglyceride and glycogen accumulation in liver cells . Additionally, Bezafibrate D6 (dimethyl D6) influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its lipid-lowering effects .

Molecular Mechanism

The molecular mechanism of Bezafibrate D6 (dimethyl D6) involves its action as a PPAR agonist. This binding initiates the transcription of genes involved in lipid metabolism, such as those encoding for enzymes responsible for fatty acid oxidation and lipoprotein metabolism . Bezafibrate D6 (dimethyl D6) also inhibits acetyl-CoA carboxylase, reducing fatty acid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bezafibrate D6 (dimethyl D6) have been observed to change over time. Studies have shown that it remains stable under standard storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . Over time, its lipid-lowering effects persist, but long-term studies indicate potential alterations in metabolic pathways and gene expression . In in vitro and in vivo studies, Bezafibrate D6 (dimethyl D6) has demonstrated sustained efficacy in reducing triglyceride levels and improving lipid profiles .

Dosage Effects in Animal Models

The effects of Bezafibrate D6 (dimethyl D6) vary with different dosages in animal models. At lower doses, it effectively reduces triglyceride levels and enhances fatty acid oxidation without significant adverse effects . At higher doses, there may be toxic effects, including liver enlargement and increased liver enzyme levels . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

Bezafibrate D6 (dimethyl D6) is involved in several metabolic pathways, primarily those related to lipid metabolism. It activates PPARα, leading to increased expression of genes involved in fatty acid β-oxidation and decreased expression of genes involved in lipogenesis . This results in enhanced breakdown of fatty acids and reduced synthesis of triglycerides . Additionally, Bezafibrate D6 (dimethyl D6) influences glucose metabolism by improving insulin sensitivity and reducing blood glucose levels .

Transport and Distribution

Within cells and tissues, Bezafibrate D6 (dimethyl D6) is transported and distributed through interactions with specific transporters and binding proteins. It is primarily taken up by liver cells, where it exerts its lipid-lowering effects . The compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues . Bezafibrate D6 (dimethyl D6) accumulates in the liver, where it activates PPARα and modulates lipid metabolism .

Subcellular Localization

Bezafibrate D6 (dimethyl D6) is localized primarily in the cytosol and nucleus of liver cells . Its activity is directed by targeting signals that facilitate its transport to these compartments. In the nucleus, it binds to PPARα and other PPARs, initiating the transcription of genes involved in lipid metabolism . The subcellular localization of Bezafibrate D6 (dimethyl D6) is crucial for its function as a lipid-lowering agent, as it ensures the activation of key metabolic pathways in the appropriate cellular compartments .

Propriétés

IUPAC Name |

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBYAHWJQTYFKB-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)

![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)

![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)

![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)